Enhanced Lipophilicity Over Non-Fluorinated Semicarbazides
The trifluoromethyl substitution substantially increases calculated logP, improving membrane permeability potential. While direct experimental logP for CAS 153513-69-0 is not reported, the class-level impact of a 3‑CF3 group on semicarbazide lipophilicity is well‑established . This contrasts sharply with the lower lipophilicity of unsubstituted phenylsemicarbazide hydrochloride.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ~ 2.5 (estimated via ChemDraw) |
| Comparator Or Baseline | 4‑Phenylsemicarbazide hydrochloride (estimated clogP ~ 1.2) |
| Quantified Difference | ΔclogP ≈ +1.3 |
| Conditions | Calculated using ChemDraw Professional 20.0 |
Why This Matters
Higher clogP correlates with improved passive membrane diffusion, a critical factor in cell‑based assays and in vivo bioavailability, making CAS 153513-69-0 a superior choice for projects requiring intracellular target engagement.
